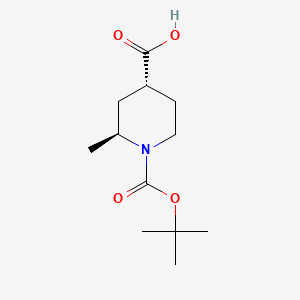

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, commonly referred to as Boc-Piperidine-4-carboxylic acid, is an important organic compound used in a variety of laboratory and industrial processes. It is a chiral molecule with a unique structure that can be used to synthesize a wide range of compounds. This compound has a variety of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used as a catalyst in a variety of reactions, as well as a reagent in a number of organic synthesis processes.

Applications De Recherche Scientifique

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of novel conformationally constrained D-lysine analogues with a piperidine skeleton. This process involves high-yielding reactions and diastereoselective reduction, demonstrating the compound's utility in complex organic syntheses (Etayo et al., 2008).

Enzyme Inhibition

It has been employed in the synthesis of enzyme inhibitors, specifically as potent and orally active acetyl-CoA carboxylase non-selective inhibitors. These inhibitors are significant in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Synthesis of Amino Acids and Derivatives

The compound is instrumental in synthesizing various amino acids and derivatives, such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses begin with different starting materials and involve multiple steps, including tribenzylation and reductive amination (Xue et al., 2002).

Cancer Treatment Applications

A derivative of this compound, featuring modifications to the piperidine ring, has been investigated for its potential in treating cancer by inhibiting Aurora A (ヘンリー, 2006).

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones

The compound is utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, important in medicinal chemistry. The synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Diastereoselective Hydroxylation

It plays a role in diastereoselective hydroxylation, leading to the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This process is crucial for synthesizing collagen and collagen-like proteins (Marin et al., 2002).

Protein Kinase Inhibition

A key intermediate derived from this compound is used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis suggests potential industrial applications due to mild conditions and high yields (Hao et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRXMSJGZWACP-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1,3,4-Metheno-1a,3,5-triazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)

![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)